Product packaging for Efonidipine, (+)-(Cat. No.:CAS No. 128194-12-7)

Efonidipine, (+)-

Cat. No.: B1248465
CAS No.: 128194-12-7
M. Wt: 631.7 g/mol
InChI Key: NSVFSAJIGAJDMR-HKBQPEDESA-N
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Description

Contextualization within Dihydropyridine (B1217469) Calcium Channel Antagonists Research

Efonidipine (B1671133) belongs to the dihydropyridine (DHP) class of calcium channel blockers. nih.gov Dihydropyridines are traditionally known for their potent blockade of L-type voltage-operated calcium channels, which are prevalent in vascular smooth muscle, leading to vasodilation. frontiersin.org However, efonidipine garnered special attention in research due to its unique dual-blocking action on both L-type and T-type calcium channels. nih.govresearchgate.net This dual activity sets it apart from many conventional DHPs, such as nifedipine (B1678770), which are more selective for L-type channels. frontiersin.org

The research into efonidipine's enantiomers has revealed a significant stereoselectivity in their actions. While racemic efonidipine blocks both L- and T-type channels, these effects are not equally distributed between the two isomers. nih.govnih.gov Specifically, the S(+)-efonidipine isomer is primarily responsible for the blockade of L-type Ca2+ channels. nih.gov It also contributes to the blockade of T-type channels, although the R(-)-isomer shows a more preferential action on this channel type. nih.govnih.gov This distinction is critical, as the blockade of different channel subtypes mediates different physiological effects. L-type channel blockade is the principal mechanism for the vasodilation characteristic of dihydropyridines, while T-type channel blockade is associated with effects on cardiac pacemaking and renal microcirculation. frontiersin.orgresearchgate.net

The S(+)-enantiomer's potent action on L-type channels is consistent with the general structure-activity relationships observed for other dihydropyridine calcium channel blockers, where one enantiomer is typically much more active at the L-type channel than the other. nih.govresearchgate.net Research has shown that (+)-efonidipine, like the racemic mixture, does not affect N-, P/Q-, and R-type Ca2+ channels, highlighting its selectivity for L- and T-type channels. nih.govnih.gov

Historical Perspective of Early Research on (+)-Efonidipine (NZ-105)

Efonidipine was initially developed under the code name NZ-105. researchgate.netnih.gov Early preclinical studies in the late 1980s and early 1990s established NZ-105 as a novel dihydropyridine derivative with a slow onset and long-lasting hypotensive effects in various experimental models of hypertension. nih.govnih.gov These initial investigations, conducted on the racemic mixture, noted its potent vasorelaxant properties. nih.gov

The recognition of efonidipine's chiral nature led to further research into its stereoisomers. A significant development in the early research was the stereoselective synthesis of the enantiomers of efonidipine, which allowed for the separate investigation of their pharmacological activities. drugfuture.com A 1992 study by R. Sakoda and colleagues reported the asymmetric synthesis and the crystal structure of the (S)-form, which is (+)-efonidipine. researchgate.netdrugfuture.com

Subsequent pharmacological studies confirmed that the calcium channel blocking activity resided primarily in the S-enantiomer. nih.gov Research demonstrated that the S(+)-enantiomer, but not the R(-)-enantiomer, was a potent blocker of L-type α1C channels. nih.gov These findings were crucial in understanding the molecular basis for the activity of racemic efonidipine and highlighted the importance of stereochemistry in its pharmacological action. Early research also characterized the metabolites of NZ-105, identifying compounds such as N-debenzylated efonidipine (DBZ) and N-dephenylated efonidipine (DPH), and determined that the parent compound was responsible for the majority of the pharmacological effect. johsr.comnih.gov

Research Findings on Efonidipine Enantiomers

Electrophysiological studies have been instrumental in delineating the distinct effects of the efonidipine enantiomers on different calcium channel subtypes. These investigations typically use cell expression systems, such as Xenopus oocytes and baby hamster kidney (BHK) cells, to isolate and study specific channel currents. nih.govnih.gov

EnantiomerL-type Ca2+ Channel BlockadeT-type Ca2+ Channel BlockadeOther Ca2+ Channels (N, P/Q, R)
(+)-Efonidipine (S-isomer) Potent Blocker nih.govBlocks channels nih.govnih.govNo effect nih.govnih.gov
(-)-Efonidipine (R-isomer) Not a significant blocker nih.govPreferential Blocker nih.govnih.govNo effect nih.gov
Racemic Efonidipine Potent Blocker nih.govBlocks channels nih.govNo effect nih.gov

Table 1. Differential blocking actions of Efonidipine enantiomers on various voltage-dependent Ca2+ channels.

The IC50 values, which represent the concentration of the drug required to inhibit 50% of the channel current, further quantify these differences.

CompoundTarget ChannelIC50 ValueCell System
Efonidipine (racemate) I(Ca(L))1.8 nmol/l medchemexpress.comNot specified
I(Ca(T))0.35 µmol/l medchemexpress.comNot specified
Nifedipine I(Ca(L))0.14 nmol/l medchemexpress.comNot specified
I(Ca(T))1.2 µmol/l medchemexpress.comNot specified
Mibefradil I(Ca(L))1.4 µmol/l medchemexpress.comNot specified
I(Ca(T))0.87 µmol/l medchemexpress.comNot specified

Table 2. Comparative IC50 values for L-type (I(Ca(L))) and T-type (I(Ca(T))) calcium channel currents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H38N3O7P B1248465 Efonidipine, (+)- CAS No. 128194-12-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128194-12-7

Molecular Formula

C34H38N3O7P

Molecular Weight

631.7 g/mol

IUPAC Name

2-(N-benzylanilino)ethyl (4S)-5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m0/s1

InChI Key

NSVFSAJIGAJDMR-HKBQPEDESA-N

SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

Other CAS No.

128194-12-7

Origin of Product

United States

Chemical and Structural Research of + Efonidipine

Synthesis Pathways and Synthetic Modifications

The synthesis of 1,4-dihydropyridines (DHPs) like efonidipine (B1671133) is often achieved through the Hantzsch synthesis. This reaction typically involves a three-component coupling of an aldehyde (such as benzaldehyde), a β-ketoester (like acetoacetic ester), and ammonia (B1221849) or an ammonium (B1175870) salt. scispace.com The mechanism of the Hantzsch reaction can proceed through different pathways depending on the reaction conditions and reactants. One proposed mechanism involves the formation of an enamine intermediate which then reacts with a Knoevenagel condensation product. scispace.com

Modifications to the synthesis process can be made to produce various derivatives. For instance, the Biginelli reaction, a multicomponent reaction, can be used to generate a diversity of pyrimidine (B1678525) derivatives, which are considered aza-analogs of dihydropyridines. researchgate.net

Stereochemical Considerations and Enantiomeric Purity Assessment

Efonidipine is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers. nih.govnih.gov The stereochemistry of dihydropyridines plays a significant role in their biological activity. researchgate.net Research has shown that the two enantiomers of efonidipine have different selectivities for calcium channel subtypes. The S(+)-isomer blocks both L- and T-type calcium channels, while the R(-)-isomer preferentially blocks T-type channels. nih.gov

The separation and analysis of these enantiomers are crucial for understanding their individual pharmacological profiles. Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a method used for the stereospecific determination of efonidipine enantiomers in human plasma. johsr.com This technique allows for the quantification of each enantiomer, with a reported lower limit of quantification (LLOQ) of 0.100 ng/mL for each. johsr.com The separation of enantiomers can also be achieved using chiral selectors like sulfobutyl ether-beta-cyclodextrin (SBE-beta-CD). researchgate.net

Efonidipine can exist as a racemic conglomerate or a racemic compound depending on the crystallization conditions. researchgate.net Single crystals of the R- and S-isomers can be obtained from a racemic solution using solvents such as ethanol, methanol (B129727), tetrahydrofuran, ethyl acetate (B1210297), and acetonitrile (B52724). researchgate.net

Structural Elucidation Methodologies in Research Contexts

A variety of analytical methods are employed to elucidate the structure and properties of efonidipine. These include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as spectroscopic methods. researchgate.net

Spectroscopic Techniques for Structural Characterization

A range of spectroscopic techniques are utilized to characterize the structure of efonidipine and its related compounds:

UV-Visible Spectroscopy: This technique is used for the quantitative analysis of efonidipine. The maximum absorbance for efonidipine in methanol has been observed at 253 nm. ijirt.org

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups and study the solid-state properties of efonidipine and its salts. researchgate.netjddtonline.info

Mass Spectrometry (MS): LC-MS/MS is a powerful tool for determining the structure of efonidipine and its metabolites, as well as for pharmacokinetic studies. johsr.com Evolved gas analysis-mass spectrometry (EGA-MS) has been used to study the thermal behavior of efonidipine hydrochloride ethanolate (B101781). researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to characterize degradation products of efonidipine, providing detailed structural information. africanjournalofbiomedicalresearch.comjapsonline.com

Circular Dichroism (CD) Spectroscopy: This technique has been used to study the interaction of efonidipine with proteins like bovine serum albumin. johsr.com

Crystallographic Analysis and Crystal Structure

X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules. Single-crystal X-ray structure analysis has been performed on efonidipine hydrochloride ethanolate to understand its thermal stability and solid-state properties. researchgate.netrsc.org

The crystal structure of efonidipine hydrochloride ethanolate is triclinic. rsc.org A notable feature is the arrangement of the chloride ion within a "basket-type" conformation formed by the bulky diphenyl and phosphate (B84403) groups, which is believed to contribute to its thermal stability. rsc.orgrsc.org The crystallographic parameters for the R- and S-isomers of efonidipine have been determined, showing they belong to the monoclinic space group P212121. researchgate.net A novel acetone (B3395972) solvate of R/S-efonidipine has also been identified with a triclinic crystal structure (space group P-1). researchgate.net

Derivatives and Analogues of (+)-Efonidipine

The primary metabolites of efonidipine are N-dephenylated efonidipine (DPH), deaminated efonidipine (AL), and N-debenzylated efonidipine (DBZ). newdrugapprovals.orgwikipedia.org Both DBZ and DPH exhibit activity as calcium antagonists. johsr.comnewdrugapprovals.org Forced degradation studies under alkaline and photolytic conditions have led to the identification and characterization of several degradation products. japsonline.com

Design and Synthesis of Novel Derivatives

The design and synthesis of novel derivatives of 1,4-dihydropyridines are an active area of research. The goal is often to create compounds with improved pharmacological properties. researchgate.netscialert.net This can involve modifying the core dihydropyridine (B1217469) structure or the substituents at various positions. For example, the synthesis of dihydropyrimidine (B8664642) derivatives, which are aza-analogs of DHPs, has been explored. researchgate.net Additionally, the design of hybrid molecules, such as 1,4-dihydropyridine (B1200194) hybrid benzamide (B126) derivatives, has been investigated for potential therapeutic applications. nih.gov

Chemical Space Exploration of (+)-Efonidipine Analogues

The exploration of the chemical space surrounding (+)-Efonidipine is a critical area of research aimed at understanding its structure-activity relationships (SAR) and discovering novel analogues with potentially enhanced or different pharmacological profiles. This exploration primarily involves the systematic modification of the core 1,4-dihydropyridine scaffold and its various substituents. The unique chemical structure of Efonidipine, particularly the presence of a phosphonate (B1237965) moiety at the C5 position of the dihydropyridine ring, is a key determinant of its characteristic pharmacological effects. newdrugapprovals.orgnewdrugapprovals.org

Research efforts have focused on several key areas of the molecule for modification. The main metabolic pathways of dihydropyridine-type calcium antagonists involve the oxidation of the dihydropyridine ring and the hydrolysis of the carboxylate group. google.com To address these metabolic vulnerabilities and to modulate activity, structural modification of the carboxylate moiety and replacement of other groups on the dihydropyridine framework have been investigated. google.com

One significant area of investigation has been the variation of the 3-carboxylic-ester group. researchgate.net Studies involving the synthesis of analogues with different alkyl groups, some containing an amino functionality in the carboxylic-ester moiety, have been conducted to assess the impact on biological activity. researchgate.net Among these synthesized analogues, 2-[benzyl(phenyl)amino]-ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2, 6-dimethyl-4-(3-nitrophenyl)-3-pyridine-carboxylate hydrochloride ethanol, also known as NZ-105 or Efonidipine, demonstrated particularly beneficial activities and was selected for further development. researchgate.net This highlights the importance of the specific ester side chain in defining the compound's profile.

MetaboliteStructural ModificationRelative Vasodilating Activity (Compared to Efonidipine)
N-debenzylated Efonidipine (DBZ) Removal of the benzyl (B1604629) group from the aminoethyl ester side chainApproximately two-thirds newdrugapprovals.orgwikipedia.org
N-dephenylated Efonidipine (DPH) Removal of the phenyl group from the aminoethyl ester side chainApproximately one-third newdrugapprovals.orgwikipedia.org
Deaminated Efonidipine (AL) Deamination of the parent compoundActive as a calcium antagonist newdrugapprovals.orgwikipedia.org

Forced degradation studies under various stress conditions (alkaline, acidic, oxidative, thermal, and photolytic) have also provided insight into potential analogues and the chemical stability of the molecule. japsonline.com Extensive degradation was observed in alkaline conditions, leading to the formation of several degradation products, which are essentially new structural analogues. japsonline.com

The broader exploration of the 1,4-dihydropyridine chemical space has led to the synthesis of numerous analogues with diverse biological activities beyond calcium channel blockade. For instance, novel 1,4-dihydropyridine analogues have been synthesized and screened for antimicrobial and anticancer properties. scialert.net One such study revealed that an analogue featuring a triazole ring connected to the 1,4-dihydropyridine core showed significant activity against E. coli and C. albicans, as well as anticancer activity against HepG2, MCF-7, and HeLa cell lines. scialert.net While distinct from the primary research focus for Efonidipine, these findings illustrate the vast therapeutic potential that can be unlocked by exploring the chemical space of its core scaffold.

The synthesis of these diverse analogues often employs established chemical reactions such as the Hantzsch pyridine (B92270) synthesis. iucr.org This method allows for the condensation of an aldehyde (such as 3-nitrobenzaldehyde), a β-ketoester, and an enamino ester to construct the dihydropyridine ring, providing a versatile platform for creating a library of structurally varied compounds. iucr.org This systematic approach to analogue generation is fundamental to defining the SAR and optimizing the therapeutic properties of this important class of molecules. researchgate.net

Pharmacological Mechanisms of Action of + Efonidipine

Dual Calcium Channel Blockade: L-type and T-type Channel Inhibition

Efonidipine (B1671133) is recognized for its ability to block both high-voltage-activated L-type and low-voltage-activated T-type calcium channels. nih.govnih.gov This dual blockade is a key feature that differentiates it from many other dihydropyridine (B1217469) calcium channel blockers, which primarily target L-type channels. patsnap.comnih.gov The inhibition of both channel types results in a broader range of physiological effects. patsnap.com The S(+)-isomer of efonidipine is responsible for blocking both L- and T-type channels, while the R(-)-isomer shows selectivity for T-type channels. nih.gov

Structural studies have provided insights into the molecular basis of efonidipine's interaction with voltage-gated calcium channels. Research using X-ray crystallography on a model voltage-gated calcium channel (CaVAb) in complex with efonidipine revealed that the drug targets the central cavity of the channel, beneath the selectivity filter. nih.govrcsb.org This binding occludes the channel in an inactivated state without disrupting the fourfold symmetry of the channel's quaternary structure or its pore architecture. nih.govrcsb.org Efonidipine's high lipophilicity facilitates its entry into the phospholipid-rich cell membrane to reach the dihydropyridine binding site on the calcium channel. drugbank.comresearchgate.net The interaction sites for dihydropyridines on L-type calcium channels are located on the transmembrane segments S5 and S6 of repeat III and the S6 segment of repeat IV. nih.gov The different amino acid sequences in these regions between L-type and T-type channels suggest that efonidipine may interact with each channel type through different modes or at distinct sites. nih.gov

Electrophysiological studies have characterized the inhibitory effects of efonidipine on calcium currents. In expression systems using Xenopus oocytes and baby hamster kidney (BHK) cells, efonidipine and its S(+)-isomer demonstrated a blocking action on both L-type and T-type calcium channels, with no significant effect on N-, P/Q-, or R-type channels. nih.gov The R(-)-isomer, however, preferentially blocked T-type channels. nih.gov The blocking action of efonidipine and its enantiomers is dependent on the holding potential. nih.gov Studies on isolated rabbit coronary arterial smooth muscle cells have also shown that efonidipine can decrease the activity of voltage-dependent K+ (Kv) channels, which is independent of its calcium channel blocking activity. nih.gov

Inhibitory Concentrations (IC50) of Efonidipine on Different Calcium Channels
Channel TypeSpecies/Cell LineIC50 ValueReference
L-type (Cav1.2a)Hamster1.8 nM caymanchem.com
T-type (Cav3.2)Human350 nM caymanchem.com

A notable characteristic of efonidipine's action is its frequency-dependent inhibition of T-type calcium channels. nih.gov Studies on isolated guinea-pig ventricular myocytes have shown that the potency of efonidipine in inhibiting the T-type Ca2+ current increases with higher stimulation frequencies. nih.gov This effect is attributed to the slow dissociation of the drug from the inactivated state of the channel. nih.gov Efonidipine slows the recovery from inactivation without altering the voltage-dependence of steady-state inactivation. nih.gov

Frequency-Dependent IC50 Values of Efonidipine on T-type Ca2+ Current
Stimulation Frequency (Hz)IC50 Value (M)Reference
11.3 x 10-8 nih.gov
0.22.0 x 10-6 nih.gov
0.056.3 x 10-6 nih.gov

Electrophysiological Characterization of Channel Blockade

Cellular and Subcellular Mechanisms

The dual blockade of L- and T-type calcium channels by efonidipine translates into distinct effects at the cellular and subcellular levels in different tissues.

In vascular smooth muscle cells, L-type calcium channels are predominant and play a crucial role in regulating vascular tone. patsnap.com By blocking these channels, efonidipine inhibits calcium influx, leading to muscle relaxation and vasodilation. patsnap.compatsnap.com This is the primary mechanism behind its antihypertensive effect. wikipedia.org Furthermore, research on cultured smooth muscle cells from bovine brain arteries suggests that efonidipine also inhibits a voltage-dependent non-selective cation channel, which contributes to Ca2+ influx in cerebral vascular smooth muscle. nih.gov This effect on both afferent and efferent renal arterioles is thought to contribute to its renoprotective properties. nih.govnih.govnih.gov

Influence on Sinoatrial Node Pacemaking Activity

(+)-Efonidipine exerts a distinct influence on the electrical activity of the sinoatrial (SA) node, the heart's natural pacemaker. Its mechanism is primarily attributed to its dual blockade of both L-type and T-type calcium channels, which are crucial for cardiac pacemaker function. nih.govpatsnap.com

In studies using rabbit sinoatrial node tissue, efonidipine demonstrated a characteristic and selective suppression of the later phase of pacemaker depolarization (phase 4), with no significant effect on the action potential amplitude or duration. nih.gov This action contrasts with other calcium channel antagonists, which tend to shift the maximum diastolic potential to a more positive value and prolong the action potential duration. nih.gov The selective suppression of the later phase of depolarization is similar to the effect observed with Nickel (Ni2+), a known inhibitor of T-type calcium currents. nih.gov This suggests that efonidipine's potent negative chronotropic (heart rate slowing) but weak inotropic (contractility) effects are a direct result of its combined inhibition of both L- and T-type calcium currents within the SA node. nih.govnih.gov

Functionally, this dual blockade leads to a decrease in the maximum rate of phase 0 depolarization (Vmax) and an increase in the action potential cycle length, resulting in a reduced heart rate. nih.gov This effect has been observed in normotensive volunteers, where efonidipine inhibited increases in heart rate induced by both mental and physical stress, an effect attributed to its T-type calcium channel blocking activity in the sinoatrial node. nih.gov

Intracellular Signaling Pathway Modulation

Beyond its direct action on ion channels, (+)-Efonidipine modulates specific intracellular signaling pathways involved in inflammation and cellular fibrosis.

JNK/NF-κB Pathway Inhibition in Microglial Cells

(+)-Efonidipine has been identified as a potent anti-inflammatory and anti-migratory agent in microglial cells through its targeted inhibition of the JNK/NF-κB signaling pathway. nih.govnih.govbiomolther.org In preliminary structure-based virtual screening, efonidipine was identified as a potential inhibitor of c-Jun N-terminal kinase 3 (JNK3). nih.govkoreascience.kr

Subsequent studies in murine (BV2) and human (HMC3) microglial cell lines treated with lipopolysaccharide (LPS) confirmed these findings. nih.gov Efonidipine was shown to decrease the phosphorylation of JNK and its downstream target, c-Jun. nih.govnih.gov This inhibition of the JNK pathway contributes to its anti-inflammatory effects, as JNKs are known to mediate essential pro-inflammatory functions in microglia. nih.gov

Furthermore, efonidipine effectively suppresses the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in inflammatory processes. biomolther.orgresearchgate.net It achieves this by inhibiting the phosphorylation of the inhibitory kappa Bα (IκBα) protein. biomolther.orgresearchgate.net This action prevents the liberation and subsequent nuclear translocation of the NF-κB p65 subunit. researchgate.net The suppression of NF-κB activation leads to a reduction in the production of pro-inflammatory mediators, including interleukin-1β (IL-1β) and nitric oxide. nih.govbiomolther.org Earlier research in human mesangial cells also demonstrated that efonidipine, at a concentration of 1 µM, had a significant inhibitory effect on the activation of NF-κB, an effect not seen with nifedipine (B1678770) or verapamil (B1683045) at the same concentration. nih.gov

Smad2-Dependent Pathway Modulation in Cardiac Fibroblasts

In the context of cardiac health, (+)-Efonidipine demonstrates a protective effect against cardiac fibrosis by modulating the Transforming Growth Factor beta-1 (TGF-β1) signaling pathway in cardiac fibroblasts. nih.gov TGF-β1 is a critical factor in the progression of cardiac fibrosis, and its signaling is mediated by intracellular Smad proteins. nih.govjci.org

Studies on neonatal rat cardiac fibroblasts revealed that TGF-β1 significantly increases the phosphorylation of Smad2 and subsequent protein synthesis, key events in the development of fibrosis. nih.govjst.go.jp Pretreatment with efonidipine was found to attenuate these TGF-β1-induced effects. nih.govebi.ac.uk

Crucially, this inhibitory action is dependent on efonidipine's dual blockade of both T-type and L-type calcium channels. nih.gov When tested separately, neither a selective T-type calcium channel blocker (R(-)-efonidipine) nor a selective L-type calcium channel blocker (nifedipine) could effectively inhibit TGF-β1–induced Smad2 phosphorylation and protein synthesis. nih.govjst.go.jpebi.ac.uk However, the combination of the two, or the application of efonidipine, markedly attenuated these fibrotic processes. nih.govjst.go.jp This indicates that efonidipine's ability to interfere with the Smad2-dependent pathway in cardiac fibroblasts is a direct consequence of its unique, combined channel-blocking profile. nih.gov

Receptor Binding Studies and Affinities

The interaction of (+)-Efonidipine with its target receptors has been characterized through various binding assays, providing insight into its potency and comparative profile.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a drug for its receptor. sygnaturediscovery.com For (+)-Efonidipine, these assays have been used to quantify its interaction with dihydropyridine (DHP) receptors associated with calcium channels.

A pharmacodynamic study utilizing ³H-efonidipine in rabbit aortic microsomes determined its dissociation constant (Kd) to be 4.48 nM. koreamed.org The dissociation constant is a measure of binding affinity, with a lower value indicating a higher affinity. This study provides a quantitative measure of the direct binding interaction of efonidipine with its target site.

RadioligandPreparationDissociation Constant (Kd)
³H-EfonidipineRabbit Aortic Microsomes4.48 nM koreamed.org

Comparative Receptor Binding Profiles with Other Calcium Channel Antagonists

When compared to other calcium channel antagonists, (+)-Efonidipine exhibits a unique profile in terms of both binding affinity and functional potency.

In direct radioligand binding competition assays, the binding affinity of ³H-efonidipine for DHP receptors was found to be 5.7-fold less potent than that of ³H-nitrendipine. koreamed.org This is reflected in their respective dissociation constants, with efonidipine's Kd of 4.48 nM being approximately six times larger than that of nitrendipine (B1678957) (0.79 nM). koreamed.org

Functional studies on rabbit sinoatrial node tissue provide another layer of comparison. While direct binding affinities were not measured in this context, the potency in producing a negative chronotropic effect (increasing the action potential cycle length) was established. The order of potency was found to be nisoldipine (B1678946) = verapamil > nifedipine = clentiazem (B1222845) > efonidipine > diltiazem. nih.gov

Regarding its T-type calcium channel (Cav3.2) blocking activity, efonidipine is considered a potent blocker with an IC₅₀ value of less than 3 µM. nih.govfrontiersin.org This makes it significantly more potent at blocking T-type channels than other widely prescribed dihydropyridines like amlodipine (B1666008) and nifedipine, which are approximately 10-fold less potent. nih.govfrontiersin.org

CompoundTarget/AssayComparative Finding
Nitrendipine DHP Receptors (Rabbit Aorta)Efonidipine (Kd=4.48 nM) has ~6-fold lower binding affinity than Nitrendipine (Kd=0.79 nM). koreamed.org
Nisoldipine, Verapamil, Nifedipine, Clentiazem, Diltiazem Sinoatrial Node Function (Rabbit)Potency to increase cycle length: Nisoldipine = Verapamil > Nifedipine = Clentiazem > Efonidipine > Diltiazem. nih.gov
Amlodipine, Nifedipine Cav3.2 T-type ChannelsEfonidipine is a potent T-type channel blocker (IC₅₀ < 3 µM), whereas Amlodipine and Nifedipine are ~10-fold less potent. nih.govfrontiersin.org

Impact on Vascular Tone and Endothelial Function

(+)-Efonidipine exerts significant influence over the vascular system, primarily through its dual blockade of both L-type and T-type calcium channels. patsnap.comnewdrugapprovals.org This dual-action mechanism contributes to its effects on vascular smooth muscle and endothelial cells, leading to comprehensive modulation of vascular tone and function. ijsr.net

Mechanisms of Vasodilation and Peripheral Resistance Reduction

The principal antihypertensive effect of (+)-efonidipine stems from its ability to induce vasodilation and consequently reduce total peripheral resistance. patsnap.comijsr.net This is achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells. patsnap.com The blockade of L-type calcium channels, which are abundant in the smooth muscle cells of arterial walls, prevents the calcium influx necessary for muscle contraction. patsnap.com This leads to muscle relaxation and the widening of blood vessels (vasodilation), which directly lowers blood pressure. patsnap.com

Furthermore, the inhibition of T-type calcium channels, also present in vascular smooth muscle, contributes to this vasodilatory effect. patsnap.com Unlike conventional dihydropyridine calcium channel blockers that primarily act on afferent arterioles in the glomerulus, (+)-efonidipine has been shown to potently dilate both afferent and efferent arterioles. scispace.com This balanced vasodilation helps to reduce peripheral resistance without causing a significant increase in glomerular pressure, a distinguishing feature of its pharmacological profile. researchgate.net The prolonged action of the drug ensures a stable and sustained antihypertensive effect. patsnap.com

Attenuation of Endothelin-1 (B181129) Induced Vasoconstriction

Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors and is known to be liberated from endothelial cells by factors such as aldosterone (B195564). researchgate.netnih.gov ET-1 mediates its vasoconstrictive effects through ETA and ETB receptors. nih.gov By suppressing the synthesis and secretion of aldosterone, (+)-efonidipine indirectly mitigates a stimulus for endothelin-1 release. researchgate.net This action suggests a potential mechanism by which (+)-efonidipine can counteract the vasoconstrictive pressure exerted by the endothelin system, contributing to a more favorable balance between vasodilation and vasoconstriction. nih.gov

Preservation of Nitric Oxide Bioavailability

(+)-Efonidipine has been shown to protect against endothelial dysfunction, a condition often characterized by reduced bioavailability of the vasodilator nitric oxide (NO). newdrugapprovals.orgzuventus.co.in It is suggested that (+)-efonidipine helps restore NO bioavailability, which is crucial for maintaining vascular health. newdrugapprovals.orgzuventus.co.in Research indicates that the loss of NO can lead to the emergence of vasospasm mediated by T-type voltage-gated Ca²⁺ channels (VGCCs) in vascular smooth muscle. ahajournals.org By blocking these T-type channels, (+)-efonidipine may directly prevent this pathological vascular activity that occurs in a low-NO environment. ahajournals.org

Studies in healthy older males have demonstrated that treatment with (+)-efonidipine augments endothelium-dependent vasodilation. nih.gov While the precise mechanism is still under investigation, and may not involve direct upregulation of endothelial nitric oxide synthase (eNOS), the functional outcome is an improvement in the vascular response that is dependent on a functional endothelium. nih.govresearchgate.net This preservation of endothelial function is a key aspect of its vascular protective effects. nih.govahajournals.org

Renin-Angiotensin-Aldosterone System Modulation

(+)-Efonidipine interacts with the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade in blood pressure regulation and fluid balance. nih.govoup.com Its primary influence is seen at the terminal stage of this pathway, involving aldosterone.

Suppression of Aldosterone Synthesis and Secretion

A significant mechanism of (+)-efonidipine is its ability to inhibit the synthesis and secretion of aldosterone from the adrenal glands. zuventus.co.inwikipedia.org This effect is largely attributed to its blockade of T-type calcium channels, which play a key role in mediating calcium influx into adrenal glomerulosa cells—a necessary step for aldosterone production stimulated by angiotensin II and potassium. nih.govnih.gov

In vitro studies using the H295R human adrenocarcinoma cell line have demonstrated that (+)-efonidipine dose-dependently inhibits aldosterone secretion induced by both angiotensin II and potassium. nih.gov This inhibitory action was found to be more potent than that of the L-type blocker nifedipine or the selective T-type blocker mibefradil. nih.gov The mechanism involves the suppression of mRNA expression for 11-beta-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), the enzymes that catalyze the final steps of aldosterone synthesis. nih.govnih.gov

Clinical studies support these preclinical findings. In hypertensive patients on chronic hemodialysis, switching from amlodipine to (+)-efonidipine resulted in a significant reduction in plasma aldosterone levels, even when blood pressure control was comparable between the two drugs. nih.gov A similar study in essential hypertensive patients also showed a significant decrease in plasma aldosterone after switching from amlodipine to (+)-efonidipine. researchgate.net

Table 1: Effect of (+)-Efonidipine on Plasma Aldosterone Levels in Clinical Studies
Study PopulationComparisonKey Finding on Plasma Aldosterone (PA)Reference
Hypertensive patients on chronic hemodialysis (n=20)Crossover trial: (+)-Efonidipine vs. AmlodipinePA was significantly lower during the (+)-efonidipine period (123 ± 118 pg/mL) compared to the amlodipine period (146 ± 150 pg/mL). nih.gov
Essential hypertensive patients (n=40)Replacement of Amlodipine with (+)-EfonidipinePA significantly decreased from 97.7 ± 7.9 pg/mL on amlodipine to 79.7 ± 5.6 pg/mL on (+)-efonidipine. researchgate.net

Effects on Renin Secretion from Juxtaglomerular Apparatus

The effect of (+)-efonidipine on renin secretion from the juxtaglomerular (JG) apparatus appears to be complex, with some conflicting reports. Renin secretion is known to be inhibited by calcium influx into JG cells. nih.govresearchgate.net Therefore, blocking calcium channels would be expected to stimulate renin release.

Some sources state that (+)-efonidipine suppresses renin secretion from the juxtaglomerular apparatus. newdrugapprovals.orgzuventus.co.in However, clinical investigations have yielded different results. A study in chronic hemodialysis patients found no significant difference in plasma renin activity between treatment periods with (+)-efonidipine and amlodipine. nih.gov Conversely, another study reported that (+)-efonidipine treatment led to a significant increase in plasma renin activity. researchgate.net

This variability may be explained by the dual L- and T-type channel blockade. L-type calcium channel blockers are known stimulators of the renin system, while T-type blockers may have an indirect inhibitory effect in vivo. researchgate.net The net effect of (+)-efonidipine on renin secretion may therefore depend on the specific patient population and the balance of its actions on different regulatory pathways of the juxtaglomerular apparatus. taylorandfrancis.comtohoku.ac.jp

Preclinical Investigations of + Efonidipine

In Vitro Pharmacological Profiling

Studies in Isolated Myocardial and Vascular Preparations

In vitro studies on isolated heart and blood vessel tissues have been instrumental in characterizing the direct actions of (+)-efonidipine.

Myocardial Effects: In isolated guinea-pig atrial preparations, (+)-efonidipine demonstrated potent negative chronotropic (heart rate-lowering) effects. nih.gov Its potency in this regard was found to be greater than that of nifedipine (B1678770), verapamil (B1683045), and diltiazem. nih.gov Conversely, its negative inotropic (contractility-reducing) effect on isolated guinea-pig left atrial preparations was minimal, especially when compared to other calcium channel blockers like nifedipine, verapamil, and diltiazem. nih.gov Even at a concentration of 1 microM, (+)-efonidipine produced no significant inotropic effect. nih.gov This selectivity for heart rate over contractility suggests a favorable profile for certain cardiovascular conditions. nih.govnih.gov

Vascular Effects: (+)-Efonidipine exhibits potent vasodilator properties. In isolated rat aortic ring preparations, it effectively attenuated KCl-induced contractions, with a potency greater than verapamil and diltiazem, but less than nifedipine. nih.gov These calcium-antagonistic properties in vascular preparations were observed to have a slow onset and long-lasting duration. researchgate.net

Interactive Data Table: Comparative Potency of Calcium Channel Blockers in Isolated Preparations

PreparationEffectPotency OrderEC30/EC50 Values
Guinea-pig atrial preparationsNegative ChronotropicEfonidipine (B1671133) > Nicardipine (B1678738) = Gallopamil > Clentiazem (B1222845) > Nifedipine = Efonidipine > Amlodipine (B1666008) = Semotiadil > Verapamil > DiltiazemN/A
Guinea-pig left atrial preparationsNegative InotropicNifedipine > Verapamil > DiltiazemNifedipine: 4.94 x 10(-8)M (EC30), Verapamil: 1.49 x 10(-7)M (EC30), Diltiazem: 8.03 x 10(-7)M (EC30)
Rat aortic ring preparationVasodilation (attenuation of KCl-induced contraction)Nifedipine > Efonidipine > Verapamil > DiltiazemNifedipine: 2.98 x 10(-9)M (EC30), Efonidipine: 1.24 x 10(-8)M (EC30), Verapamil: 3.96 x 10(-8)M (EC30), Diltiazem: 2.13 x 10(-7)M (EC30)

Investigations in Cellular Models of Inflammation and Fibrosis

The effects of (+)-efonidipine extend beyond simple vasodilation and heart rate control, with studies indicating its involvement in modulating cellular processes related to inflammation and fibrosis.

Cardiac Fibrosis: In rat cardiac fibroblasts, (+)-efonidipine has been shown to inhibit transforming growth factor-β1 (TGF-β1)-induced protein synthesis, a key process in the development of cardiac fibrosis. nih.gov This effect appears to be mediated through the inhibition of the Smad2-dependent pathway. nih.gov Notably, this inhibitory effect was achieved with the combination of L-type and T-type calcium channel blockade provided by (+)-efonidipine, whereas monotherapy with either an L-type or T-type blocker alone was not as effective. nih.gov

Renal Fibrosis and Inflammation: In a mouse model of unilateral ureteral obstruction, a non-hypotensive dose of efonidipine significantly attenuated interstitial fibrosis, collagen deposition, and inflammation. nih.gov The proposed mechanism involves the activation of the Nrf2 antioxidant pathway, leading to increased expression of antioxidant enzymes. nih.gov Furthermore, efonidipine was found to inhibit the expression of the histone acetyltransferase p300/CBP-associated factor, a regulator of inflammatory molecules. nih.gov It also appears to prevent Rho-kinase and NF-κB induced renal parenchymal fibrosis. wikipedia.org

Effects on Ion Currents in Excitable Cells

(+)-Efonidipine's unique pharmacological profile is rooted in its dual blockade of both L-type and T-type calcium channels. researchgate.netdrugbank.com

Calcium Channel Blockade: Voltage-gated calcium channels are crucial for the function of excitable cells like cardiac myocytes. ahajournals.orgaah.org (+)-Efonidipine inhibits both high-voltage activated L-type (CaV1.x) and low-voltage activated T-type (CaV3.x) calcium channels. drugbank.comed.ac.uk In ventricular myocytes, efonidipine reduced the amplitudes of ICa,T (T-type calcium current) by 57% and ICa,L (L-type calcium current) by 21%. ahajournals.org

Stereoselectivity and Channel Subtype Specificity: The enantiomers of efonidipine exhibit different activities. S(+)-efonidipine significantly reduces the slope of phase 4 depolarization in isolated rabbit sinus node tissue, an effect not observed with R(-)-efonidipine. nih.gov At a concentration of 1 μM, S(+)-efonidipine inhibited expressed CaV1.2, CaV1.3, and CaV3.1 channel currents by 75.7%, 75.3%, and 94.0%, respectively. nih.gov In contrast, R(-)-efonidipine is considered a more specific blocker of T-type calcium channels. ahajournals.org

Frequency Dependence: The inhibitory effect of efonidipine on the T-type Ca2+ current in isolated guinea-pig ventricular myocytes is frequency-dependent, with greater potency observed at higher stimulation frequencies. researchgate.net The IC50 values were 1.3 x 10(-8) M, 2.0 x 10(-6) M, and 6.3 x 10(-6) M at stimulation frequencies of 1, 0.2, and 0.05 Hz, respectively. researchgate.net

In Vivo Animal Model Studies

Cardiovascular Hemodynamic Effects in Various Animal Models

In vivo studies in various animal models have confirmed the antihypertensive and heart rate-modulating effects of (+)-efonidipine observed in vitro.

Blood Pressure and Heart Rate: In experimental animals, the reduction of blood pressure with (+)-efonidipine is typically accompanied by no or minimal reflex tachycardia. drugbank.comresearchgate.net This is a significant advantage over some other dihydropyridine (B1217469) calcium channel blockers that can cause an undesirable increase in heart rate. ebi.ac.uk This effect is attributed to its dual blockade of L-type channels in vascular smooth muscle and T-type channels in the sinoatrial node. researchgate.net

Cardiac Function: In a canine model of supraventricular tachyarrhythmia, efonidipine suppressed the increase in ventricular rate without reducing ventricular systolic function. researchgate.net Studies in cardiomyopathic hamsters have shown that efonidipine can lead to significant improvement in cardiac function. nih.gov The lack of a significant negative inotropic effect, as seen in vitro, contributes to the maintenance of cardiac output in vivo. drugbank.comresearchgate.net

Organ Protective Effects in Non-Human Systems

Beyond its hemodynamic effects, (+)-efonidipine has demonstrated protective effects on various organs in preclinical models.

Cardioprotection: In rats, efonidipine has been reported to have strong cardioprotective effects. nih.gov It has been shown to prevent hypertrophy and remodeling of cardiac myocytes by reducing the synthesis and secretion of aldosterone (B195564). wikipedia.org In mice with heart failure, efonidipine reduced arrhythmogenicity and prevented sudden death by reversing the depolarization of the resting membrane potential in ventricular myocytes and correcting autonomic nervous system imbalance. ahajournals.org

Renoprotection: (+)-Efonidipine exhibits significant renal protective effects. It increases the glomerular filtration rate without increasing intraglomerular pressure by relaxing both the afferent and efferent arterioles, which markedly reduces proteinuria. researchgate.netdrugbank.comresearchgate.net In spontaneously hypertensive rats (SHR) treated with L-NAME, efonidipine alleviated renal dysfunction and tissue lesions, including glomerulosclerosis and perivascular fibrosis, partly through a mechanism independent of blood pressure reduction. nii.ac.jp This renoprotective effect is also linked to the inhibition of TGF-β1 and the upregulation of PPAR-γ mRNA expression in the renal cortex. nii.ac.jp Furthermore, efonidipine has been shown to prevent hypertension-induced renal damage by inhibiting Rho-kinase and NF-κB induced fibrosis and inflammation in the renal vasculature. wikipedia.org

Interactive Data Table: Organ Protective Effects of (+)-Efonidipine in Animal Models

Organ SystemAnimal ModelProtective EffectProposed Mechanism
HeartCardiomyopathic hamstersImproved cardiac functionT-type calcium channel blockade, heart rate control
HeartMice with heart failureReduced arrhythmogenicity and sudden deathReversal of myocyte membrane depolarization, correction of autonomic imbalance
HeartGeneralPrevention of hypertrophy and remodelingReduced aldosterone synthesis and secretion
KidneySpontaneously Hypertensive Rats (SHR) with L-NAMEAlleviated renal dysfunction and lesionsInhibition of TGF-β1, upregulation of PPAR-γ, independent of blood pressure reduction
KidneyMouse model of unilateral ureteral obstructionAttenuated interstitial fibrosis and inflammationActivation of Nrf2 antioxidant pathway
KidneyGeneralReduced proteinuriaDilation of afferent and efferent glomerular arterioles
BrainGeneralPrevention of hypertension-induced damageLowering of blood pressure in cerebral resistance vessels
Cardioprotective Mechanisms in Experimental Animal Models (e.g., Thalassemic Mice)

(Source: Not explicitly found in search results)

No direct preclinical studies focusing solely on the cardioprotective mechanisms of (+)-efonidipine in thalassemic mice were identified in the provided search results. However, related research indicates that efonidipine, as a T-type calcium channel blocker, has shown cardioprotective effects in iron-overloaded thalassemic mice. researchgate.netmdpi.com

Studies on a broader scope have demonstrated that efonidipine can inhibit iron uptake into cardiomyocytes, thereby reducing myocardial iron accumulation. researchgate.net In conditions of iron overload, which is a common complication in thalassemia, both the iron chelator deferiprone (B1670187) and efonidipine demonstrated similar benefits in reducing cardiac iron deposits and oxidative stress. This led to improved cardiac mitochondrial function and, consequently, better left ventricular function in iron-overloaded thalassemic mice. researchgate.net The mechanism is thought to involve the blockade of T-type calcium channels, which appear to play a role in iron uptake into cardiomyocytes. nih.gov

It has been noted that while L-type calcium channel blockers like verapamil did not prevent iron uptake, efonidipine, which blocks both L- and T-type channels with greater efficacy for T-type, was effective. nih.gov This suggests a significant role for T-type calcium channels in the pathophysiology of iron-induced cardiotoxicity in thalassemia. nih.gov

Table 1: Effects of Efonidipine on Cardiac Parameters in Iron-Overloaded Thalassemic Mice

ParameterEffect of Efonidipine TreatmentReference
Myocardial Iron AccumulationDecreased researchgate.net
Cardiac Oxidative StressDecreased researchgate.net
Cardiac Mitochondrial FunctionImproved researchgate.net
Left Ventricular FunctionImproved researchgate.net
Renoprotective Mechanisms in Animal Models of Renal Impairment

Preclinical studies have consistently demonstrated the renoprotective effects of efonidipine in various animal models of renal impairment. A key mechanism identified is its ability to dilate both afferent and efferent arterioles of the glomerulus. oup.comoup.com This action is distinct from many other dihydropyridine calcium channel blockers that preferentially dilate only the afferent arteriole. oup.com

In spontaneously hypertensive rats (SHR) with glomerular injury, efonidipine reduced systemic blood pressure and renal vascular resistance without altering the glomerular filtration rate (GFR) or renal plasma flow (RPF). nih.gov A notable finding was the significant reduction in urinary protein excretion. nih.gov Micropuncture experiments revealed that efonidipine attenuates the tubuloglomerular feedback (TGF) response by dilating the afferent arteriole, which helps maintain GFR and RPF despite lower renal perfusion pressure. nih.gov The reduction in proteinuria was achieved without changes in single nephron GFR or glomerular capillary pressure in superficial nephrons. nih.gov

Further studies in subtotally nephrectomized spontaneously hypertensive rats showed that efonidipine was as effective as the ACE inhibitor enalapril (B1671234) in preventing the progression of renal injury, a feat not achieved by nifedipine. oup.comoup.com In a model of hypertensive renal injury induced by L-NAME (a nitric oxide synthase inhibitor) in SHR, both low and high doses of efonidipine alleviated renal dysfunction and tissue injuries like glomerulosclerosis and vascular lesions. nii.ac.jp The high dose also lowered blood pressure, but the low dose exhibited renoprotective effects without a significant change in blood pressure, suggesting a mechanism independent of systemic blood pressure reduction. nii.ac.jp This renoprotective action was associated with the suppression of TGF-β1 and restoration of PPAR-γ expression. nii.ac.jp Efonidipine is also known to prevent NF-κB induced hypertrophy and inflammation in the renal vasculature. wikipedia.orgnewdrugapprovals.org

Table 2: Renoprotective Effects of Efonidipine in Animal Models

Animal ModelKey FindingsProposed MechanismsReference
Spontaneously Hypertensive Rats (SHR) with Glomerular InjuryReduced proteinuria and renal vascular resistance. Maintained GFR and RPF.Dilation of afferent and efferent arterioles, attenuation of tubuloglomerular feedback. oup.comnih.gov
Subtotally Nephrectomized SHRPrevented progression of renal injury, comparable to enalapril.Dilation of both afferent and efferent arterioles. oup.comoup.com
L-NAME-Treated SHRAlleviated renal dysfunction and tissue lesions, partly independent of blood pressure reduction.Suppression of TGF-β1, restoration of PPAR-γ expression, prevention of NF-κB induced inflammation. nii.ac.jp
Cerebroprotective Mechanisms in Models of Hypertension-Induced Brain Damage

Efonidipine has demonstrated cerebroprotective effects in preclinical models, particularly in the context of hypertension and diabetes-associated cerebrovascular complications. wikipedia.orgjohsr.comnih.gov It is understood that efonidipine lowers blood pressure in cerebral resistance vessels, thereby helping to prevent brain damage induced by hypertension. wikipedia.orgjohsr.com

In a study involving diabetic rats subjected to middle cerebral artery occlusion (MCAO), pre-treatment with efonidipine resulted in a significant reduction in post-ischemic brain infarct volume and improved neurological scores. nih.gov The protective effects were observed in both normoglycemic and hyperglycemic animals. nih.gov Mechanistically, efonidipine treatment was associated with a decrease in markers of oxidative stress (malondialdehyde, nitrite (B80452) levels) and an increase in antioxidant markers. nih.gov Furthermore, efonidipine down-regulated the expression of TGF-β and VEGF, suggesting that its cerebroprotective role may be mediated through the TGF-β/SMAD-2 signaling pathway. nih.govresearchgate.net Another study also pointed to the downregulation of this pathway as a key mechanism for its neuroprotective effects in diabetic rats. researchgate.net

Table 3: Cerebroprotective Effects of Efonidipine in Animal Models

Animal ModelKey FindingsProposed MechanismsReference
Diabetic Rats with Middle Cerebral Artery Occlusion (MCAO)Reduced brain infarct volume, improved neurological score.Reduction of oxidative stress, down-regulation of TGF-β/SMAD-2 signaling pathway. nih.govresearchgate.net
General Hypertension ModelsLowers blood pressure in cerebral resistance vessels.Vasodilation of cerebral resistance vessels. wikipedia.orgjohsr.com

Anti-inflammatory Actions in Animal Models of Neuroinflammation

Efonidipine has been shown to exert anti-inflammatory effects in preclinical models of neuroinflammation. researchgate.netkoreascience.kr Studies using murine BV2 and human HMC3 microglial cell lines, which are models for neuroinflammation, have revealed that efonidipine can inhibit inflammatory responses induced by lipopolysaccharide (LPS). researchgate.netkoreascience.krbiomolther.org

Specifically, efonidipine was found to decrease the production of pro-inflammatory factors such as interleukin-1β (IL-1β) and nitric oxide (NO) in LPS-treated microglial cells. researchgate.netkoreascience.kr The anti-inflammatory effect appears to be mediated primarily through the inhibition of IL-1β, as efonidipine did not significantly affect the levels of TNF-α or IL-6. nih.gov The underlying mechanism involves the inhibition of the JNK/NF-κB signaling pathway. researchgate.netkoreascience.kr Efonidipine was shown to reduce the phosphorylation of JNK and its downstream molecule c-Jun. researchgate.netkoreascience.kr Furthermore, it inhibited the phosphorylation of inhibitor kappa B (IκB), which in turn suppresses the nuclear translocation of the transcription factor NF-κB. researchgate.netkoreascience.kr Efonidipine also impeded cell migration stimulated by LPS in these microglial cells. researchgate.netkoreascience.kr

In a study on wild-type and thalassemic mice with iron-overload, both of which exhibited neurotoxicity characterized by inflammation and glial activation, efonidipine was able to mitigate these pathological conditions. nih.gov These findings suggest that efonidipine could be a potential candidate for addressing brain disorders associated with neuroinflammation. researchgate.netkoreascience.kr

Table 5: Anti-inflammatory Effects of Efonidipine in Neuroinflammation Models

ModelKey FindingsMechanism of ActionReference
Murine BV2 and Human HMC3 Microglial CellsInhibited LPS-induced production of IL-1β and NO; impeded cell migration.Inhibition of the JNK/NF-κB signaling pathway. researchgate.netkoreascience.krbiomolther.org
Iron-Overloaded Wild-Type and Thalassemic MiceMitigated neuroinflammation and glial activation.Attenuation of iron-mediated neurotoxicity, possibly involving T-type calcium channels. nih.gov

Anti-atherogenic Activity in Preclinical Models

Efonidipine has demonstrated anti-atherogenic properties in preclinical studies. newdrugapprovals.orgzuventus.co.in A key mechanism contributing to this effect is its ability to inhibit the modification of low-density lipoprotein (LDL) by endothelial cells, a crucial step in the initiation and progression of atherosclerosis. researchgate.net In a study using cultured rat endothelial cells, efonidipine hydrochloride significantly reduced the formation of thiobarbituric acid-reactive substances (TBARS), a marker of LDL modification, in a dose-dependent manner. researchgate.net This inhibitory action was found to be much more potent than that of nisoldipine (B1678946). researchgate.net

The anti-atherogenic activity of efonidipine is also linked to its antioxidant properties and its ability to restore the bioavailability of nitric oxide (NO), which helps protect against endothelial dysfunction. newdrugapprovals.orgzuventus.co.in By preventing the deposition of cholesterol esters in atherosclerotic plaques and inhibiting the proliferation of smooth muscle cells in arteries, efonidipine helps to reduce plaque size. slideshare.net

Table 6: Anti-atherogenic Effects of Efonidipine in Preclinical Models

Model/SystemKey FindingsProposed MechanismReference
Cultured Rat Endothelial CellsInhibited endothelial cell-induced LDL modification.Reduction of TBARS formation. researchgate.net
General Preclinical ModelsReduces atherosclerotic plaque size.Prevention of cholesterol ester deposition, inhibition of smooth muscle cell proliferation. slideshare.net
General Preclinical ModelsProtects against endothelial dysfunction.Antioxidant activity, restoration of NO bioavailability. newdrugapprovals.orgzuventus.co.in

Studies on Experimental Cerebral Ischemia/Anoxia

Efonidipine has been studied for its protective effects in various experimental models of cerebral ischemia and anoxia in mice and rats, demonstrating effects that were often superior to reference drugs like nicardipine and flunarizine (B1672889). nih.govjst.go.jp

In models of KCN-induced anoxia and complete ischemia induced by decapitation in mice, efonidipine showed long-lasting protective effects. nih.govjst.go.jp It also prolonged the tolerance times in an asphyxic anoxia model. nih.govjst.go.jp A significant finding was the reduction in the cumulative mortality rate in mice after bilateral carotid artery ligation; the survival rate at 20 hours was 33% in the efonidipine-treated group compared to 0% in the control group. nih.govjst.go.jp In contrast, nicardipine and flunarizine did not improve the 20-hour survival rate. nih.govjst.go.jp

Furthermore, efonidipine was shown to attenuate the disturbance of cerebral energy metabolism induced by decapitation in rats. nih.govjst.go.jp These comprehensive findings strongly suggest an improving effect of efonidipine on cerebral ischemia and anoxia. nih.govjst.go.jp

Table 7: Effects of Efonidipine in Experimental Cerebral Ischemia/Anoxia Models

Animal ModelType of Ischemia/AnoxiaKey FindingsReference
MiceKCN-induced anoxiaShowed protective effects. nih.govjst.go.jp
MiceComplete ischemia (decapitation)Showed long-lasting protective effects. nih.govjst.go.jp
MiceAsphyxic anoxiaProlonged tolerance times. nih.govjst.go.jp
MiceBilateral carotid artery ligationSignificantly reduced cumulative mortality rate (33% survival vs. 0% in control at 20h). nih.govjst.go.jp
RatsComplete ischemia (decapitation)Attenuated disturbance of cerebral energy metabolism. nih.govjst.go.jp

Ex Vivo Permeability Studies in Animal Tissues

Ex vivo permeability studies are crucial in preclinical drug development to predict the intestinal absorption of a drug candidate in humans. These studies utilize excised animal intestinal tissues to assess the passage of a compound across the intestinal barrier. For (+)-Efonidipine, research has focused on understanding its permeability characteristics across different segments of the intestine and exploring formulation strategies to enhance its absorption.

One key study investigated the permeability of efonidipine hydrochloride ethanolate (B101781) (EFE) across various sections of the Wistar rat small intestine, namely the duodenum, jejunum, and ileum. researchgate.net This research employed the non-everted rat intestinal sac method, a well-established ex vivo model. The study compared the permeability of pure EFE with that of an amorphous solid dispersion of EFE (EFESD), which was developed to improve the drug's poor water solubility. researchgate.net

The findings revealed that the permeability of efonidipine varies across the different intestinal segments. For the pure drug, the rate of permeation was highest in the jejunum, followed by the ileum and then the duodenum. researchgate.net This suggests regional differences in the absorption capacity of the intestine for this compound.

Crucially, the study demonstrated that the amorphous solid dispersion formulation significantly enhanced the permeability of efonidipine across all tested intestinal segments. The rate of permeation and the apparent permeability coefficients of the EFESD formulation were markedly higher than those of the pure drug. researchgate.net For instance, the apparent permeability of the EFESD formulation was approximately 2.9-fold higher in the duodenum, 1.9-fold higher in the jejunum, and 2.3-fold higher in the ileum compared to the pure efonidipine. researchgate.net This enhancement is attributed to the improved solubility and dissolution rate of the amorphous form of the drug. researchgate.net

Another study focusing on an efonidipine hydrochloride (EFH) nanosuspension also reported a significant increase in the apparent permeability across different intestinal segments when compared with the bulk drug. researchgate.net While specific quantitative data from this particular study are not detailed here, the consistent finding across different formulation strategies highlights the potential for advanced drug delivery systems to overcome the absorption challenges associated with efonidipine.

The collective results from these ex vivo studies underscore the importance of formulation in improving the intestinal permeability of (+)-Efonidipine. The data generated from these animal tissue models provide valuable insights into the drug's absorption characteristics and guide the development of formulations with enhanced bioavailability.

Data from Ex Vivo Permeability Studies of Efonidipine Hydrochloride Ethanolate (EFE) in Wistar Rat Intestine researchgate.net

Intestinal SegmentFormulationRate of Permeation (µg h⁻¹) (Mean ± SD)Apparent Permeability Coefficients (cm h⁻¹) (Mean ± SD)
Duodenum Pure EFE144.44 ± 12.30109.52 ± 12.13
EFESD403.86 ± 6.06321.54 ± 14.32
Jejunum Pure EFE207.84 ± 19.57144.14 ± 18.74
EFESD337.60 ± 16.08274.97 ± 16.63
Ileum Pure EFE181.97 ± 2.04120.73 ± 9.80
EFESD401.78 ± 12.05283.94 ± 13.90

Pharmacokinetic and Metabolic Research of + Efonidipine

Absorption and Distribution Studies in Non-Human Systems

The initial stages of a drug's journey through the body, absorption and distribution, are critically influenced by its physicochemical properties. For (+)-efonidipine, these have been explored in various non-human systems, providing foundational knowledge of its behavior.

Efonidipine (B1671133) is characterized as a highly lipophilic compound. johsr.comjohsr.comnih.govafricanjournalofbiomedicalresearch.comijraset.com This property is a key determinant of its pharmacokinetic profile, facilitating easy penetration into the phospholipid-rich cell membranes to reach its therapeutic targets, the L-type and T-type calcium channels. johsr.comjohsr.comnih.govvulcanchem.com The high lipophilicity is quantitatively supported by its Log P value of 5.44. researchgate.net

Studies in rat models have provided insights into its absorption and distribution. Following oral administration, the absorption ratio was estimated to be approximately 62%. drugbank.com The distribution of the compound showed high concentrations of radioactivity in the gastrointestinal tract and liver, followed by the adrenal glands, indicating these as significant sites of distribution and metabolism. nih.govmedicaldialogues.in This efficient membrane penetration is a prerequisite for its subsequent interaction with plasma proteins and metabolic enzymes.

Once absorbed, the extent to which a drug binds to plasma proteins governs its free concentration and, consequently, its availability to exert pharmacological effects. Research indicates that over 98% of efonidipine is bound to plasma proteins, primarily albumin. vulcanchem.com

To understand this interaction, numerous in vitro studies have utilized bovine serum albumin (BSA) as a model protein, owing to its structural homology with human serum albumin (HSA). scielo.br These investigations have been crucial for elucidating the pharmacokinetic and pharmacodynamic mechanisms of the drug. scielo.brebi.ac.ukscielo.brscite.aicapes.gov.br The fraction of occupied sites (θ) for the efonidipine-BSA complex was determined to be 53%. scielo.brebi.ac.ukcapes.gov.brresearchgate.net This suggests a moderate binding affinity compared to other substances like 8-anilino-1-naphthalein-sulfonic acid (ANS), which has an occupancy of 85%. scielo.brebi.ac.ukcapes.gov.brresearchgate.net

Furthermore, the binding of efonidipine induces conformational changes in the structure of BSA. scielo.brebi.ac.ukscite.aicapes.gov.brresearchgate.netrroij.com Competitive binding studies with the fluorescent probe ANS indicate that efonidipine competes for the same hydrophobic binding sites on the albumin molecule, suggesting that the binding site is likely a hydrophobic pocket containing the Trp-212 residue. scielo.brebi.ac.ukscielo.brresearchgate.net

Table 1: Thermodynamic Parameters for the Interaction of (+)-Efonidipine with Bovine Serum Albumin (BSA)

Parameter Value Implication
Enthalpy Change (ΔH⁰) 68.04 kJ/mol scielo.brebi.ac.ukscielo.brscite.ai Positive value indicates the primary role of hydrophobic forces. scielo.br
Entropy Change (ΔS⁰) 319.42 J·mol⁻¹·K⁻¹ scielo.brebi.ac.ukscielo.brscite.ai Positive value supports the hydrophobic nature of the interaction. scielo.br

This table is interactive. Click on the headers to sort.

The physiological environment contains various metal ions that can influence drug-protein interactions. Research has shown that the presence of common metal ions, including Zn²⁺, Mg²⁺, Al³⁺, K⁺, and Ca²⁺, increases the binding constant of the efonidipine-BSA complex. johsr.comjohsr.comscielo.brebi.ac.ukscielo.brresearchgate.net This indicates a stronger binding of the drug to albumin in their presence. scielo.br A proposed mechanism for this is the formation of a metal ion-efonidipine complex which then interacts more strongly with the protein. scielo.br This enhanced binding could prolong the storage and circulation time of efonidipine in the blood plasma, potentially enhancing its therapeutic effects. johsr.comscielo.brebi.ac.ukscielo.brscite.airesearchgate.net

Table 2: Effect of Metal Ions on the Efonidipine-BSA Binding Constant

Metal Ion Effect on Binding Constant (KA) Potential Consequence
Zn²⁺ Increase scielo.brebi.ac.ukscielo.brresearchgate.net Prolonged storage in plasma scielo.brresearchgate.net
Mg²⁺ Increase scielo.brebi.ac.ukscielo.brresearchgate.net Enhanced maximum effect scielo.brresearchgate.net
Al³⁺ Increase scielo.brebi.ac.ukscielo.brresearchgate.net Stronger drug-protein binding scielo.br
K⁺ Increase scielo.brebi.ac.ukscielo.brresearchgate.net Increased circulation time scielo.brebi.ac.uk

This table is interactive. Click on the headers to sort.

Plasma Protein Binding Research (e.g., Bovine Serum Albumin Interactions)

Mechanistic Insights into Protein Binding (e.g., Hydrophobic Interactions, Conformational Changes)

Metabolism Pathways and Metabolite Characterization in Preclinical Models

The biotransformation of a drug is a critical process that determines its duration of action and the nature of its byproducts.

Preclinical studies have established that (+)-efonidipine is primarily metabolized in the liver. johsr.comjohsr.comnih.govafricanjournalofbiomedicalresearch.comijraset.comdrugbank.commedicaldialogues.inwikipedia.orgnewdrugapprovals.org It is suggested that efonidipine undergoes a less significant first-pass effect compared to other drugs in the dihydropyridine (B1217469) class. nih.govresearchgate.net

The metabolism of efonidipine is mediated by the cytochrome P450 (CYP450) family of enzymes. africanjournalofbiomedicalresearch.comijraset.comwikipedia.org While direct studies on efonidipine are limited, research on the structurally similar drug benidipine (B10687) has shown that CYP3A4 and CYP3A5 are the major isoforms responsible for its metabolism. nih.gov This is further supported by the observation that known CYP3A4 inhibitors, such as cimetidine (B194882) and grapefruit juice, can increase the plasma concentration of efonidipine. wikipedia.org

The metabolic process involves several key pathways, including N-debenzylation, N-dephenylation, oxidative deamination, and hydrolysis of the ester group, followed by oxidation of the dihydropyridine ring. nih.gov This biotransformation results in the formation of several metabolites. The three principal metabolites identified in preclinical models are N-dephenylated efonidipine (DPH), deaminated efonidipine (AL), and N-debenzylated efonidipine (DBZ). johsr.comjohsr.comnih.govdrugbank.commedicaldialogues.inwikipedia.orgnewdrugapprovals.org These metabolites retain some calcium antagonist activity; however, their vasodilating effects are considerably weaker than the parent compound. johsr.comnih.govwikipedia.orgnewdrugapprovals.org Consequently, the majority of the pharmacological effect observed after administration is attributed to the unchanged (+)-efonidipine. johsr.comwikipedia.orgnewdrugapprovals.org

Table 3: Major Metabolites of (+)-Efonidipine in Preclinical Models

Metabolite Abbreviation Relative Vasodilating Activity (Compared to Parent)
N-debenzylated efonidipine DBZ ~67% johsr.comnih.govwikipedia.orgnewdrugapprovals.org
N-dephenylated efonidipine DPH ~33% johsr.comnih.govwikipedia.orgnewdrugapprovals.org

This table is interactive. Click on the headers to sort.

Identification and Pharmacological Activity of Metabolites

The biotransformation of (+)-efonidipine is extensive, leading to the formation of several metabolites. The primary metabolic transformations involve the oxidation of the dihydropyridine ring and modifications of the side chains. Key metabolites that have been identified following the administration of racemic efonidipine in humans include the N-dealkylated metabolite (M-1), the N-dephenyl-N-carboxyethyl metabolite (M-2), the pyridine (B92270) analog (M-3), and a carboxylic acid derivative (M-4).

The pharmacological activity of these metabolites is generally significantly lower than that of the parent compound. For instance, the vasodilatory effects of the main metabolites are considerably weaker than those of efonidipine itself. This indicates that the therapeutic action is primarily driven by the unmetabolized (+)-efonidipine.

Comparative First-Pass Metabolism Studies

First-pass metabolism in the liver and small intestine significantly reduces the systemic bioavailability of efonidipine. Studies have highlighted a stereoselective nature in this process. Research involving the incubation of racemic efonidipine with human liver microsomes has shown that the metabolism of the two enantiomers can proceed at different rates, although specific quantitative comparisons for the first-pass metabolism of (+)-efonidipine versus (-)-efonidipine are not extensively detailed in the available literature. The metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 playing a major role.

Excretion Routes in Animal Models

The elimination of (+)-efonidipine and its metabolites from the body occurs through multiple pathways, as demonstrated in animal models. In rats, following oral administration of radiolabeled efonidipine, the majority of the radioactivity is excreted in the feces, with a smaller portion eliminated in the urine. This suggests that biliary excretion is a primary route of elimination for efonidipine and its metabolites in this species. Over a 168-hour period in rats, approximately 86% of the administered dose was recovered in the feces and about 6% in the urine. Similarly, in dogs, fecal excretion was the predominant route, accounting for roughly 79% of the dose, while urinary excretion accounted for about 14%.

Animal Model Route of Excretion Percentage of Administered Dose Time Frame
RatFeces~86%168 hours
RatUrine~6%168 hours
DogFeces~79%168 hours
DogUrine~14%168 hours

This table summarizes the excretion data for radiolabeled efonidipine in animal models.

Drug-Drug Interaction Studies in Preclinical Contexts

The potential for (+)-efonidipine to interact with other medications is a critical area of preclinical investigation, focusing on its effects on drug-metabolizing enzymes and transporters.

Inhibition of Drug-Metabolizing Enzymes (e.g., CYP3A4)

Efonidipine has been identified as an inhibitor of CYP3A4, a key enzyme in the metabolism of many drugs. In vitro studies using human liver microsomes have demonstrated that efonidipine can inhibit the metabolism of other CYP3A4 substrates. For example, efonidipine has been shown to inhibit the metabolism of simvastatin, another CYP3A4 substrate, in a concentration-dependent manner. This inhibitory effect suggests that co-administration of (+)-efonidipine with drugs metabolized by CYP3A4 could lead to increased plasma concentrations and potential for altered efficacy or toxicity of the co-administered drug. The inhibition of CYP3A4 by efonidipine appears to be mechanism-based, indicating an irreversible inactivation of the enzyme.

Enzyme Interaction Type Effect Note
CYP3A4InhibitionEfonidipine inhibits the metabolism of other CYP3A4 substrates.Mechanism-based inhibition has been reported.

This table outlines the interaction of efonidipine with the drug-metabolizing enzyme CYP3A4.

Modulation of Drug Transporters (e.g., P-glycoprotein)

P-glycoprotein (P-gp) is an efflux transporter that plays a significant role in drug absorption and distribution. Efonidipine has been shown to be a modulator of P-gp. Studies have indicated that efonidipine can inhibit the function of P-gp, thereby potentially increasing the absorption and decreasing the elimination of drugs that are P-gp substrates. For instance, efonidipine has been found to increase the cellular accumulation of P-gp substrates like rhodamine-123. This interaction could lead to clinically relevant drug-drug interactions by increasing the systemic exposure of co-administered P-gp substrates.

Transporter Interaction Type Effect
P-glycoprotein (P-gp)InhibitionEfonidipine inhibits the efflux of P-gp substrates.

This table describes the interaction of efonidipine with the P-glycoprotein transporter.

Advanced Analytical Methodologies for + Efonidipine Research

Chromatographic Techniques and Method Development

Chromatography stands as a cornerstone for the separation and analysis of (+)-Efonidipine from various matrices. A range of techniques, from High-Performance Liquid Chromatography (HPLC) to High-Performance Thin-Layer Chromatography (HPTLC), have been developed and validated for this purpose. ijrar.orgwisdomlib.org

High-Performance Liquid Chromatography (HPLC) Methodologies

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the determination of Efonidipine (B1671133). walshmedicalmedia.com Several studies have detailed the development and validation of RP-HPLC methods for its estimation in bulk and pharmaceutical dosage forms. ijrar.orgwalshmedicalmedia.comijirt.org These methods are recognized for their accuracy and reliability. africanjournalofbiomedicalresearch.com

A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component, such as water or a buffer solution. ijrar.orgwalshmedicalmedia.comijirt.org For instance, one method utilizes a mobile phase of methanol and water in a 50:50 (v/v) ratio with a flow rate of 0.8 mL/min and UV detection at 270 nm. ijirt.org Another validated method employs a mobile phase of acetonitrile and water (85:15 v/v) at a flow rate of 0.8 mL/min, with detection at 254 nm. johsr.comwalshmedicalmedia.com This particular method demonstrated linearity over a concentration range of 20-140 µg/mL. walshmedicalmedia.com

The selection of the stationary phase is also a critical aspect of method development. While C18 columns are frequently used, other columns like the Agilent Eclipsed XDB-C18 have also been reported. ijrar.org The choice of solvents often includes acetonitrile and various buffers like potassium dihydrogen phosphate (B84403) and ammonium (B1175870) acetate (B1210297), which are cost-effective and provide good resolution. ijrar.org The flow rate is typically optimized between 0.8 mL/min and 1.2 mL/min for effective compound detection. ijrar.org

For the analysis of Efonidipine in combination with other drugs, such as Telmisartan, specific RP-HPLC methods have been developed. One such method uses a Phenomenex Kinetex® 5µ C18 column with a mobile phase of acetonitrile and 25mM Phosphate Buffer at pH 4.9 (45:55 ratio). neliti.com Another method for the same combination employs a mobile phase of Potassium Dihydrogen Orthophosphate and Acetonitrile (30:70 v/v %) with 1% orthophosphoric acid to adjust the pH to 3, using a Waters C18 Column. jmpas.com

Table 1: Examples of HPLC Methodologies for Efonidipine Analysis

Parameter Method 1 Method 2 Method 3 (with Telmisartan)
Column Symmetry C18, 5.0 mm walshmedicalmedia.com 250 × 4.6 mm C18, 5 μm ijirt.org Phenomenex Kinetex® 5µ C18 neliti.com
Mobile Phase Acetonitrile:Water (85:15 v/v) walshmedicalmedia.com Methanol:Water (50:50 v/v) ijirt.org Acetonitrile:25mM Phosphate Buffer pH 4.9 (45:55) neliti.com
Flow Rate 0.8 mL/min walshmedicalmedia.com 0.8 mL/min ijirt.org Not Specified
Detection Wavelength 254 nm walshmedicalmedia.com 270 nm ijirt.org Not Specified
Linear Range 20-140 μg/ml walshmedicalmedia.com Not Specified 5-30 µg/mL (Efonidipine) neliti.com
Retention Time Not Specified 3.38 min ijirt.org Not Specified

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the determination of Efonidipine, particularly in biological matrices like human plasma. ijraset.comnih.gov This method is favored for its ability to provide rapid analysis with minimal sample preparation. africanjournalofbiomedicalresearch.com

A validated LC-MS/MS method for quantifying Efonidipine in human plasma involves liquid-liquid extraction (LLE) for sample preparation, followed by separation on an LC column and detection by MS/MS in positive electrospray ionization (ESI) mode. nih.gov This method has demonstrated linearity in the range of 0.100 to 20.0 ng/mL, with a lower limit of quantification (LLOQ) of 0.100 ng/mL. nih.gov The accuracy of this method is high, with intra- and inter-day precisions showing a relative standard deviation (RSD) of less than 12.5%. nih.gov

For the stereospecific determination of Efonidipine enantiomers, a chiral LC-MS/MS method has been developed. nih.govresearchgate.net This method utilizes a CHIRALPAK® ID column and an isocratic mobile phase of acetonitrile/water (60:40, v/v). nih.govresearchgate.net Detection is performed in multiple reaction monitoring (MRM) mode, with specific transitions for the efonidipine enantiomers (m/z 632.3→91.1) and an internal standard like cilnidipine (B1669028) (m/z 493.3→117.2). nih.gov This enantioselective method is also linear over a concentration range of 0.100-20.0 ng/mL for each enantiomer, with an LLOQ of 0.100 ng/mL. nih.gov

Table 2: Key Parameters of LC-MS/MS Methods for Efonidipine Analysis

Parameter Racemic Efonidipine Analysis Enantioselective Efonidipine Analysis
Sample Matrix Human Plasma nih.gov Human Plasma nih.gov
Sample Preparation Liquid-Liquid Extraction (LLE) nih.gov Liquid-Liquid Extraction (LLE) nih.gov
Chromatographic Column Not Specified CHIRALPAK® ID nih.gov
Mobile Phase Not Specified Acetonitrile/Water (60:40, v/v) nih.gov
Ionization Mode Positive ESI nih.gov Not Specified
Detection Mode Not Specified Multiple Reaction Monitoring (MRM) nih.gov
Linear Range 0.100-20.0 ng/mL nih.gov 0.100-20.0 ng/mL (for each enantiomer) nih.gov
LLOQ 0.100 ng/mL nih.gov 0.100 ng/mL (for each enantiomer) nih.gov
Intra- & Inter-day Precision (%RSD) < 12.5% nih.gov < 12.1% (for each enantiomer) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comwikipedia.org This method is particularly suitable for the analysis of volatile and semi-volatile organic compounds. thermofisher.com While less commonly reported for Efonidipine compared to HPLC and LC-MS, GC-MS is a recognized analytical method for its estimation. ijrar.org The high temperatures used in the GC-MS injection port can sometimes lead to thermal degradation of the injected molecules, which is a factor to consider during method development. wikipedia.org

High-Performance Thin-Layer Chromatography (HPTLC) Exploration

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the analysis of Efonidipine. ijbpas.comresearchgate.net Several HPTLC methods have been developed for its quantification, both individually and in combination with other drugs. wisdomlib.orgijbpas.comtandfonline.com

One stability-indicating HPTLC method uses ethyl acetate and dichloromethane (B109758) (6:1 v/v) as the mobile phase, with a detection wavelength of 250 nm. ijbpas.com This method showed a retardation factor (Rf) of 0.45 ± 0.03 and was linear in the range of 500-2500 ng/band. ijbpas.com The limit of detection (LOD) and limit of quantification (LOQ) were found to be 73.23 and 221.90 ng/band, respectively. ijbpas.com

For the simultaneous estimation of Efonidipine and Telmisartan, an HPTLC method has been developed using n-butanol, toluene, and acetic acid (3:7:0.2, v/v/v) as the mobile phase. tandfonline.comresearcher.life The densitometric detection was carried out at 299 nm, with Rf values of 0.37 for Efonidipine and 0.73 for Telmisartan. tandfonline.com This method was linear over a range of 200–1200 ng/band for both drugs. tandfonline.comresearcher.life

Table 3: HPTLC Method Parameters for Efonidipine Analysis

Parameter Efonidipine (alone) Efonidipine with Telmisartan
Stationary Phase Not Specified Aluminum plates pre-coated with silica (B1680970) gel 60 F254 tandfonline.com
Mobile Phase Ethyl acetate: Dichloromethane (6:1 v/v) ijbpas.com n-butanol: toluene: acetic acid (3:7:0.2, v/v/v) tandfonline.com
Detection Wavelength 250 nm ijbpas.com 299 nm tandfonline.com
Rf Value 0.45 ± 0.03 ijbpas.com 0.37 tandfonline.com
Linear Range 500-2500 ng/band ijbpas.com 200–1200 ng/band tandfonline.com
LOD 73.23 ng/band ijbpas.com Not Specified
LOQ 221.90 ng/band ijbpas.com Not Specified

Bioanalytical Method Development and Validation for Preclinical Samples

The development and validation of bioanalytical methods are essential for pharmacokinetic studies in preclinical samples, such as rat plasma. tandfonline.comtandfonline.com An HPLC method has been specifically devised for the determination of Efonidipine hydrochloride ethanolate (B101781) in rat plasma. tandfonline.comtandfonline.com This method involves a methanolic extraction procedure to prepare the biological samples. tandfonline.comtandfonline.com

The chromatographic separation is achieved using a C18 column with a mobile phase of methanol and water (90:10, v/v) at a flow rate of 1 mL/min. tandfonline.comtandfonline.com UV detection is performed at 252 nm, and the retention time for Efonidipine is approximately 5.2 minutes. tandfonline.comtandfonline.com This bioanalytical method has been validated according to the International Council for Harmonisation (ICH) guidelines and successfully applied to evaluate the pharmacokinetic properties of Efonidipine in Wistar albino rats. tandfonline.comtandfonline.com

Another bioanalytical method for estimating Efonidipine in human plasma by RP-HPLC uses a mobile phase consisting of 15mM ammonium acetate and a mixture of acetonitrile-methanol (90:10, v/v). irjmets.com The method was validated according to ICH and EMA guidelines. irjmets.com

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric techniques are invaluable for the structural elucidation and quantification of (+)-Efonidipine. These methods, including UV-Visible spectrophotometry and mass spectrometry, provide crucial information about the molecule. johsr.comijrar.orgafricanjournalofbiomedicalresearch.com

UV-Visible spectrophotometry is a simple and economical method for the estimation of Efonidipine. ijirt.org The drug exhibits maximum absorbance (λmax) at specific wavelengths in different solvents, which can be utilized for its quantification. ijirt.orgijpsjournal.com In methanol, the λmax of Efonidipine is observed at 253 nm, and it follows Beer's law in the concentration range of 10-30 μg/mL. ijirt.org Another study reported a λmax of 251 nm in Isopropyl alcohol, with linearity over a range of 5–25 μg/mL. ijpsjournal.com For simultaneous estimation with other drugs like Telmisartan, derivative spectrophotometric methods have been developed. jmchemsci.com

Fluorescence spectroscopy and circular dichroism have been employed to study the interaction of Efonidipine with proteins like bovine serum albumin (BSA). scielo.brresearchgate.net These studies revealed that Efonidipine can quench the fluorescence of tryptophan residues in BSA, primarily through a collision mechanism, and can induce conformational changes in the protein. scielo.brresearchgate.net

Forced degradation studies of Efonidipine have been conducted under various stress conditions as per ICH guidelines. ijirt.orgjapsonline.com The degradation products were characterized using techniques like LC-Q-TOF-MS and NMR, providing insights into the stability of the molecule. japsonline.com

Table 4: Spectroscopic Data for Efonidipine

Technique Solvent λmax (nm) Linear Range (μg/mL) Correlation Coefficient (R²)
UV Spectrophotometry Methanol 253 ijirt.org 10-30 ijirt.org 0.997 ijirt.org
UV Spectrophotometry Isopropyl alcohol 251 ijpsjournal.com 5-25 ijpsjournal.com 0.9976 ijpsjournal.com
First Order Derivative Spectrophotometry (with Telmisartan) Methanol 326 (Zero crossing for Telmisartan) jmchemsci.com 8-20 jmchemsci.com Not Specified

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a straightforward and economical method for the quantitative analysis of efonidipine. Several studies have established methods for its estimation in bulk and pharmaceutical dosage forms. ijirt.orgijirt.org The principle of this technique lies in the measurement of the amount of light absorbed by a substance at a specific wavelength.

For efonidipine, the maximum absorbance (λmax) is typically observed around 251 nm to 253 nm in solvents like methanol or isopropyl alcohol. ijirt.orgijpsjournal.comzenodo.org Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte, is generally obeyed in a concentration range of 5-30 µg/mL. ijirt.orgijpsjournal.comzenodo.org

Method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines has demonstrated the accuracy, precision, and linearity of these spectrophotometric methods. ijirt.orgijpsjournal.comzenodo.org Key validation parameters from a study using isopropyl alcohol as a solvent are presented below:

ParameterResult
Linearity Range5 – 25 µg/mL
Correlation Coefficient (r²)0.9976
Limit of Detection (LOD)0.612 µg/mL
Limit of Quantification (LOQ)1.856 µg/mL
Recovery98.89-100.43%
Data from a green solvent-assisted UV-spectrophotometric method for Efonidipine HCl Ethanolate. ijpsjournal.comzenodo.org

These findings underscore the suitability of UV-Visible spectrophotometry for routine quality control analysis of efonidipine.

Fluorescence Spectroscopy for Molecular Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique employed to investigate the interactions of efonidipine with biological macromolecules, such as proteins. rroij.com This method is particularly useful for understanding the pharmacokinetic and pharmacodynamic mechanisms of the drug. scielo.br

Studies have focused on the interaction between efonidipine and bovine serum albumin (BSA), a model protein. rroij.comscielo.brjohsr.comscielo.brnih.govresearchgate.netscite.aijohsr.com The intrinsic fluorescence of BSA, primarily due to its tryptophan residues, is quenched upon binding with efonidipine. rroij.comscielo.brscielo.brnih.govresearchgate.netscite.ai This quenching can occur through either a static or dynamic mechanism. In the case of efonidipine and BSA, the interaction is predominantly a collision mode, a type of dynamic quenching. scielo.brscielo.brnih.govresearchgate.net

Thermodynamic parameters derived from fluorescence quenching data provide insights into the nature of the binding forces. For the efonidipine-BSA interaction, the following values have been reported:

Thermodynamic ParameterValue
ΔH⁰ (Enthalpy Change)68.04 kJ/mol
ΔS⁰ (Entropy Change)319.42 J·mol⁻¹·K⁻¹
Thermodynamic parameters for the interaction of efonidipine with bovine serum albumin. scielo.brjohsr.comscielo.brnih.govresearchgate.netscite.aijohsr.com

The positive values for both enthalpy and entropy suggest that hydrophobic interactions play a major role in the binding process. scielo.brscielo.brnih.govresearchgate.netscite.aijohsr.com Furthermore, these studies have revealed that the presence of certain metal ions, such as Zn²⁺, Mg²⁺, Al³⁺, K⁺, and Ca²⁺, can increase the binding constant of the efonidipine-BSA complex. scielo.brnih.govjohsr.com

Circular Dichroism for Conformational Analysis

Circular dichroism (CD) spectroscopy is a powerful tool for analyzing the conformational changes in proteins upon interaction with ligands like efonidipine. rroij.comscielo.br This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary and tertiary structure of chiral molecules, including proteins.

When efonidipine binds to bovine serum albumin (BSA), it induces conformational changes in the protein. rroij.comscielo.brscielo.brnih.govresearchgate.netscite.ai CD spectral analysis of BSA in the presence and absence of efonidipine has shown alterations in the protein's structure. scielo.brjohsr.com Specifically, the binding of efonidipine can lead to changes in the α-helical content of BSA. researchgate.net

In one study, CD spectra of BSA were recorded from 200 to 280 nm with varying molar ratios of efonidipine to BSA (from 0:1 to 10:1). scielo.br The results, in conjunction with synchronous fluorescence measurements, confirmed that the binding of efonidipine leads to a conformational change in BSA. scielo.brscielo.brnih.govresearchgate.netscite.ai This information is vital for understanding how the drug may affect the structure and function of transport proteins in the body.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of efonidipine and its related substances, including degradation products. japsonline.com ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the structural analysis of efonidipine, ¹H NMR spectra show characteristic signals corresponding to its various functional groups. For instance, the protons of the methyl groups appear at specific chemical shifts (e.g., 0.86-0.87, 0.93, 2.20, and 2.26-2.27 ppm), while methylene (B1212753) group protons are observed at different shifts (e.g., 3.99-4.05, 4.22-4.30, and 4.58 ppm). japsonline.com The aromatic protons, including those on the nitrophenyl ring, resonate in the downfield region (e.g., 7.4, 7.5, 7.9, and 8.0 ppm). japsonline.com This detailed spectral data allows for the unambiguous assignment of the molecule's structure.

Thermal and Degradation Studies

Understanding the stability of a drug substance under various stress conditions is a critical aspect of pharmaceutical development. Forced degradation studies are conducted to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation Studies and Stability Indicating Methods

Forced degradation studies on efonidipine have been performed according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines. japsonline.comijbpas.com These studies involve subjecting the drug to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. japsonline.comijbpas.comijirt.org

Research has shown that efonidipine is susceptible to degradation under alkaline and photolytic conditions. japsonline.comijbpas.com In contrast, it exhibits greater stability under acidic, oxidative, and thermal conditions. japsonline.com One study reported the following degradation percentages under different stress conditions:

Stress ConditionDegradation (%)
Oxidative10%
Photolytic8%
Thermal6%
Acidic4%
Alkaline3%
Forced degradation of Efonidipine Hydrochloride Ethanolate. ijirt.org

The development of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), is essential to separate the intact drug from its degradation products. ijirt.orgijrar.orgelifesciences.orgresearchgate.net A validated RP-HPLC method, for example, can effectively resolve efonidipine from its degradants, allowing for accurate quantification of the drug in the presence of its impurities. ijirt.org

Characterization of Degradation Products using LC-Q-TOF-MS and NMR

The identification and structural elucidation of degradation products are crucial for ensuring the safety and quality of a drug. A combination of liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) and NMR spectroscopy is a powerful approach for this purpose. japsonline.comafricanjournalofbiomedicalresearch.comresearchgate.netbepls.com

In studies on efonidipine, degradation products formed under alkaline and photolytic stress were first separated by HPLC and then characterized. japsonline.com LC-Q-TOF-MS provides accurate mass measurements, which helps in determining the elemental composition of the degradation products. Following isolation, typically by preparative HPLC, NMR (¹H and ¹³C) and Infrared (IR) spectroscopy are used for complete structural characterization. japsonline.comafricanjournalofbiomedicalresearch.com

For instance, three degradation products (DP1, DP3, and DP4) formed under alkaline conditions were isolated and characterized. japsonline.comafricanjournalofbiomedicalresearch.com Their structures were determined to be:

DP1: 3-2-(N-benzylanilino)ethyl 3-oxo-2,2-dimethylpropyl hydrogen 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridin-3-yl-3-phosphonate japsonline.com

DP3: 2-(N-benzyl-N-phenylamino)ethanol japsonline.com

DP4: 3-methoxy-2,2-dimethylpropyl hydrogen 1,4-dihydro-2,6-dimethyl-5-methyloxycarbonyl-4-(3-nitro)phenylpyridin-3-yl-3-phosphonate japsonline.com

This detailed characterization is vital for understanding the degradation pathways of efonidipine.

Theoretical and Computational Studies on + Efonidipine

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that explores how the structural features of a molecule influence its biological activity. collaborativedrug.com By systematically modifying a molecule's structure and observing the corresponding changes in its effects, researchers can identify key pharmacophores and functional groups responsible for its therapeutic action and selectivity. collaborativedrug.comoncodesign-services.com This knowledge is instrumental in guiding the optimization of lead compounds to enhance potency and reduce off-target effects. oncodesign-services.com For dihydropyridines like (+)-Efonidipine, SAR studies are critical for understanding the nuances of their interaction with different types of calcium channels. thieme-connect.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more advanced, computational form of SAR. oncodesign-services.com This technique employs mathematical models to correlate the biological activity of a set of compounds with their physicochemical properties, which are quantified using molecular descriptors. amazon.comjocpr.com These descriptors can represent various molecular characteristics, including steric, electronic, and hydrophobic properties. jocpr.com

QSAR serves multiple purposes in drug discovery:

Predicting Activity: QSAR models can predict the biological activity of novel, unsynthesized compounds, allowing for the prioritization of candidates for synthesis and testing. jocpr.com

Mechanistic Insights: These models can provide insights into the molecular features that govern a compound's interaction with its biological target. jocpr.com

Library Screening: QSAR facilitates the virtual screening of large chemical libraries to identify potential lead compounds. jocpr.com

While the principles of QSAR are widely applied to various drug classes, including calcium channel blockers, specific and detailed QSAR models for (+)-Efonidipine are an area of ongoing research. openresearchlibrary.orgresearcher.life The development of robust QSAR models requires a considerable dataset of compounds with a wide range of potencies to ensure statistical significance and predictive power. jubilantbiosys.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to model the interaction between a ligand, such as (+)-Efonidipine, and its target protein at an atomic level. These methods provide a three-dimensional view of the binding process, helping to elucidate the forces that stabilize the ligand-receptor complex. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.com This information is crucial for understanding the basis of molecular recognition. Several studies have employed molecular docking to investigate the binding of efonidipine (B1671133) to various biological targets.

One study performed a structure-based virtual screening to identify potential inhibitors of c-Jun N-terminal kinase 3 (JNK3) from an FDA-approved drug library. biomolther.orgnih.gov Efonidipine was identified as a high-affinity binder. biomolther.org The docking simulation predicted that efonidipine binds to the ATP-binding site of JNK3, with a favorable docking score indicating a strong interaction. biomolther.orgnih.gov

Another docking study investigated the interaction of twenty different calcium channel blockers with N-type and L-type calcium channel subunits. asianpubs.org Efonidipine exhibited a strong binding affinity for the N-type calcium channel subunit (PDB ID: 7VFS). asianpubs.org

Molecular dynamics (MD) simulations provide further insights by modeling the movement of atoms in the ligand-receptor complex over time. spandidos-publications.com This helps to assess the stability of the predicted binding pose and characterize the flexibility of both the ligand and the protein. spandidos-publications.com Studies on the interaction of efonidipine with bovine serum albumin (BSA) have utilized thermodynamic parameters derived from such simulations to characterize the binding as a spontaneous process driven primarily by hydrophobic interactions. spandidos-publications.com

Furthermore, molecular modeling has been used to understand how efonidipine interacts with carrier molecules like β-cyclodextrin (β-CD) and nanosponges (NS), which can be used to enhance drug solubility. jddtonline.infojddtonline.info These studies revealed the formation of hydrogen bonds and provided glide energy scores, indicating stable binding interactions. jddtonline.info

In Silico Predictions of Pharmacokinetic Parameters

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is a critical step in the early stages of drug development. sci-hub.senih.gov In silico models offer a time- and cost-effective way to estimate these pharmacokinetic (PK) parameters before extensive experimental testing. nih.gov These models often use machine learning algorithms trained on large datasets of compounds with known PK profiles. sci-hub.sebiorxiv.org

The key pharmacokinetic parameters that can be predicted include:

Volume of distribution (Vd): Indicates the extent of a drug's distribution in body tissues. sci-hub.se

Clearance (CL): Measures the rate at which a drug is removed from the body. sci-hub.se

Half-life (t½): The time required for the drug concentration in the plasma to decrease by half. sci-hub.se

Plasma protein binding (fu): The fraction of the drug that is unbound in plasma and thus pharmacologically active. sci-hub.se

For (+)-Efonidipine, it is known that it is primarily metabolized in the liver into metabolites such as N-dephenylated Efonidipine (DPH) and N-debenzylated Efonidipine (DBZ), which also possess calcium antagonist activity. wikipedia.org The main route of excretion is biliary. wikipedia.org Computational models, particularly QSAR approaches, have been explored to predict the pharmacokinetic behavior of efonidipine. openresearchlibrary.org Such models aim to correlate the structural features of efonidipine and related compounds with their observed absorption, distribution, and metabolic profiles, including interactions with metabolizing enzymes like cytochrome P450. wikipedia.org

Computational Chemistry Approaches for Compound Design

Computational chemistry is an indispensable tool for the rational design of new chemical entities with improved therapeutic profiles. criver.comicdst.org By integrating structural biology data with computational methodologies, researchers can accelerate the hit-to-lead and lead optimization phases of drug discovery. criver.com

Key computational approaches in compound design include:

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD methods can be used to design ligands that fit precisely into the binding site. This involves analyzing the protein-ligand interactions to identify opportunities for improving binding affinity and selectivity. criver.com

Ligand-Based Drug Design (LBDD): In the absence of a receptor structure, LBDD methods rely on the knowledge of active ligands. jubilantbiosys.com Techniques like pharmacophore modeling identify the essential 3D arrangement of functional groups required for biological activity, which can then be used as a template to design novel scaffolds. jubilantbiosys.comchemcomp.com

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target and then growing or linking them to create a more potent lead compound. chemcomp.com

These computational strategies can be applied to design new analogues of (+)-Efonidipine. For instance, by analyzing its docked pose within the L-type or T-type calcium channels, medicinal chemists can design modifications to enhance its selectivity, improve its pharmacokinetic properties, or address potential intellectual property issues. researchgate.netchemcomp.com

Emerging Research Areas and Future Directions for + Efonidipine

Exploration of Novel Therapeutic Targets for Calcium Channel Blockade

The primary mechanism of (+)-efonidipine involves blocking L-type calcium channels, which are prevalent in vascular smooth muscle, leading to vasodilation. patsnap.com However, its concurrent blockade of T-type calcium channels is a key area of emerging research, presenting novel therapeutic possibilities. nih.govnih.gov

T-type calcium channels are found in the sinoatrial node, atrioventricular node, kidneys, and neurons, and are implicated in various physiological and pathophysiological processes. patsnap.comnih.govnih.gov Their inhibition by (+)-efonidipine is being investigated for several conditions:

Nephropathy and Heart Failure: The presence of T-type calcium channels in the kidney and their appearance in the ventricle during heart failure suggest that their blockade could be a new therapeutic strategy for these conditions. researchgate.netnih.gov

Renal Microcirculation: Unlike conventional calcium channel blockers that primarily dilate afferent arterioles, (+)-efonidipine's ability to also dilate efferent arterioles via T-type channel blockade offers a potential renal-protective effect by reducing glomerular pressure. researchgate.nete-jcpp.org

Atrial Fibrillation: T-type calcium channels in the atrium and pulmonary veins play a role in cardiac pacemaker activity and electrical remodeling. nih.gov Research in animal models has shown that (+)-efonidipine can reduce atrial electrical remodeling, suggesting its potential as a novel therapeutic target for managing atrial fibrillation. nih.gov

The exploration of T-type calcium channels as a therapeutic target represents a significant shift from the focus on L-type channels, with the dual-blocking action of (+)-efonidipine placing it at the forefront of this research. nih.govnih.gov

Investigations into Drug Repurposing Opportunities

Drug repurposing, the process of identifying new uses for existing drugs, offers an accelerated pathway for new therapeutic development. researchgate.net (+)-Efonidipine has been identified as a promising candidate for such investigations, particularly in the realm of neurological disorders.

Recent studies have highlighted its potential beyond cardiovascular disease:

Neuroinflammation: Research indicates that (+)-efonidipine exerts anti-inflammatory and anti-migratory effects in microglial cells, the primary immune cells of the central nervous system. nih.gov These effects are mediated through the inhibition of the JNK/NF-κB signaling pathway. nih.gov This suggests that (+)-efonidipine could be repositioned for brain disorders associated with neuroinflammation. researchgate.netnih.gov

Cerebroprotection: In diabetic rat models, (+)-efonidipine has demonstrated a cerebroprotective effect by down-regulating the TGF-β/SMAD-2-dependent signaling pathway, which is involved in neuroinflammation and neuronal damage. abmole.com

Iron-Overload Conditions: Preclinical studies have also explored its use in mitigating neurotoxicity induced by iron-overload in thalassemic mice, indicating another potential therapeutic avenue.

These findings, summarized in the table below, underscore the potential of (+)-efonidipine in non-traditional therapeutic areas, driven by its unique mechanistic actions.

Potential Repurposing AreaInvestigated MechanismResearch ModelPotential Impact
Neuroinflammatory DisordersInhibition of JNK/NF-κB pathwayMurine and human microglial cellsAttenuation of inflammation and cell migration in the brain nih.gov
Diabetic Cerebrovascular ComplicationsDown-regulation of TGF-β/SMAD-2 pathwayDiabetic ratsNeuroprotection against neuronal damage abmole.com
Iron-Overload NeurotoxicityAttenuation of iron-induced toxicityThalassemic miceMitigation of brain damage in thalassemia

Advanced Formulation Strategies for Enhanced Research Efficacy

A significant challenge in the research and application of (+)-efonidipine is its low aqueous solubility and subsequent limited oral bioavailability, as it is a Biopharmaceutics Classification System (BCS) class II drug. researchgate.net To overcome this, researchers are exploring advanced formulation strategies to improve its dissolution and absorption for more effective studies.

Key strategies under investigation include:

Amorphous Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier to create an amorphous form, which has higher solubility than the crystalline form. researchgate.netjddtonline.info One study utilized Parteck® SLC, a mesoporous silica (B1680970), as a carrier, preparing the dispersion via a solvent evaporation method. researchgate.net This resulted in a significant improvement in solubility and bioavailability. researchgate.net

Co-amorphous Systems: This approach involves combining the drug with a low-molecular-weight excipient (a "co-former") to form a stable amorphous system. Studies using benzoic acid as a co-former have shown enhanced dissolution rates for (+)-efonidipine.

Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, leading to improved dissolution. The wet-milling method has been successfully used to prepare (+)-efonidipine nanosuspensions, resulting in greater bioavailability compared to the bulk drug. researchgate.net

Co-crystals: Co-crystallization with dicarboxylic acids, such as malonic acid and tartaric acid, is another approach being used to enhance the solubility of (+)-efonidipine hydrochloride ethanolate (B101781) while keeping the molecular structure intact.

The table below summarizes the reported improvements from these advanced formulation techniques.

Formulation StrategyCarrier/Co-formerMethodReported Improvement
Amorphous Solid DispersionParteck® SLC 500 (mesoporous silica)Solvent Evaporation5-fold and 4-fold solubility improvement in water and phosphate (B84403) buffer, respectively; 1.41-fold increase in AUC. researchgate.net
NanosuspensionF68 and SDS (stabilizers)Wet-Milling1.76-fold and 2.2-fold increase in Cmax and AUC, respectively, compared to bulk drug. researchgate.net
Co-amorphous SystemBenzoic AcidSolvent Evaporation, Ball MillingSignificantly higher in vitro dissolution rates compared to the pure crystalline drug.
Co-crystalsMalonic Acid, Tartaric AcidSolvent EvaporationEnhanced solubility while maintaining molecular structure.

Development of Enhanced Analytical Techniques with Design of Experiment Approaches

While various analytical methods exist for the estimation of (+)-efonidipine, there is a recognized need for more robust and efficient methods developed using a systematic Quality by Design (QbD) approach, which incorporates Design of Experiments (DoE). researchgate.netresearchgate.net DoE allows for the simultaneous evaluation of multiple factors to identify optimal analytical conditions efficiently. researchgate.net

Several analytical methods have been reported for (+)-efonidipine, including High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). bepls.comijirt.org However, recent research has focused on applying DoE to enhance these techniques. bepls.comsciety.org

Examples of DoE application in (+)-efonidipine analysis include:

HPTLC Method Optimization: Statistical screening and optimization designs like Plackett-Burman and central composite designs have been used to develop an expeditious High-Performance Thin-Layer Chromatography (HPTLC) method for quantifying (+)-efonidipine in tablet formulations. africanjournalofbiomedicalresearch.com

RP-HPLC Method Development: A 23 Factorial Design was employed to optimize an RP-HPLC method for the simultaneous analysis of (+)-efonidipine hydrochloride ethanolate and telmisartan, evaluating variables such as pH, flow rate, and mobile phase composition. bepls.com

The implementation of DoE not only helps in finding the optimal conditions but also provides a deeper understanding of how different factors and their interactions affect the analytical method's performance, leading to more reliable and validated analytical procedures as per ICH Q2 (R1) guidelines. researchgate.netresearchgate.netsciety.org

Mechanistic Linkages to Unexplored Pathophysiological Processes

Emerging research is uncovering connections between the molecular actions of (+)-efonidipine and various pathophysiological processes, extending beyond simple vasodilation. These findings point to its involvement in complex cellular signaling pathways.

Key mechanistic linkages under investigation include:

Inhibition of Inflammatory Pathways: (+)-Efonidipine has been shown to suppress the activation of nuclear factor-κB (NF-κB) in cultured human mesangial cells, a process linked to inflammatory tissue injury in kidney disease. newdrugapprovals.org This effect was not observed with calcium channel blockers that only target L-type channels. newdrugapprovals.org Further studies in microglial cells confirmed that (+)-efonidipine inhibits the JNK/NF-κB pathway, attenuating inflammation. nih.gov

Modulation of TGF-β Signaling: The transforming growth factor-beta (TGF-β) signaling pathway is crucial in cell growth, differentiation, and fibrosis. mdpi.comfrontiersin.org The cerebroprotective effects of (+)-efonidipine have been linked to its ability to down-regulate the TGF-β/SMAD-2 pathway, suggesting a role in controlling processes like neuroinflammation and neuronal damage. abmole.com

Influence on Steroid Biosynthesis: In human adrenocortical carcinoma cells, (+)-efonidipine was found to enhance the production of dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S), an adrenal androgen with anti-atherosclerotic properties. This effect appears to be independent of its calcium channel blocking activity and is linked to an increased expression of the steroidogenic acute regulatory protein (StAR).

These discoveries highlight that the therapeutic potential of (+)-efonidipine may be broader than initially understood, involving the modulation of fundamental signaling cascades implicated in inflammation, fibrosis, and steroidogenesis. nih.govabmole.comnewdrugapprovals.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.